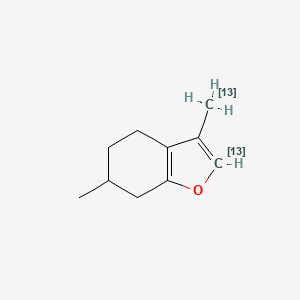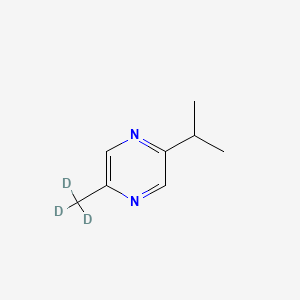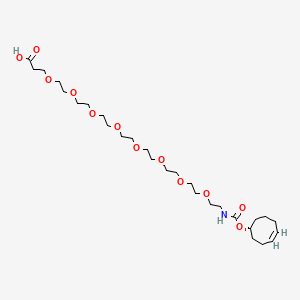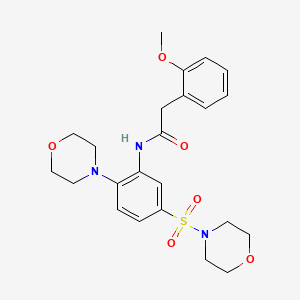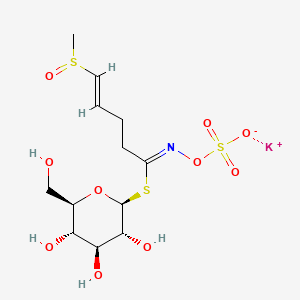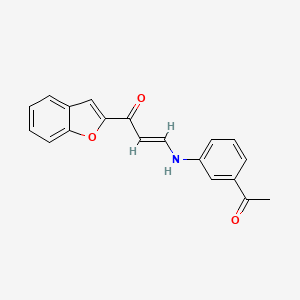
AChE-IN-39
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AChE-IN-39 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has garnered significant interest due to its potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. By inhibiting acetylcholinesterase, this compound helps increase the levels of acetylcholine in the brain, thereby improving cognitive function and memory.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-39 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives. These derivatives are synthesized through a series of reactions, including condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and other advanced technologies to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
AChE-IN-39 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .
科学的研究の応用
AChE-IN-39 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Employed in research on neurotransmission and neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease and other cognitive disorders.
Industry: Utilized in the development of new drugs and therapeutic agents.
作用機序
AChE-IN-39 exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing neurotransmission and improving cognitive function. The compound binds to the active site of acetylcholinesterase, preventing the enzyme from interacting with acetylcholine and breaking it down .
類似化合物との比較
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor that enhances cholinergic function by increasing acetylcholine levels.
Galantamine: An alkaloid that inhibits acetylcholinesterase and also modulates nicotinic receptors.
Uniqueness of AChE-IN-39
This compound is unique due to its dual inhibitory effects on both acetylcholinesterase and beta-site APP cleaving enzyme 1 (BACE 1), making it a promising candidate for the treatment of Alzheimer’s disease. This dual inhibition approach targets two key enzymes involved in the disease’s pathology, potentially offering more effective therapeutic outcomes .
特性
分子式 |
C19H15NO3 |
|---|---|
分子量 |
305.3 g/mol |
IUPAC名 |
(E)-3-(3-acetylanilino)-1-(1-benzofuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C19H15NO3/c1-13(21)14-6-4-7-16(11-14)20-10-9-17(22)19-12-15-5-2-3-8-18(15)23-19/h2-12,20H,1H3/b10-9+ |
InChIキー |
DFVKDAJYKKGIAC-MDZDMXLPSA-N |
異性体SMILES |
CC(=O)C1=CC(=CC=C1)N/C=C/C(=O)C2=CC3=CC=CC=C3O2 |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC=CC(=O)C2=CC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)
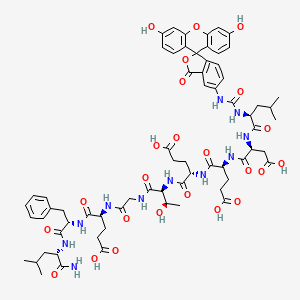
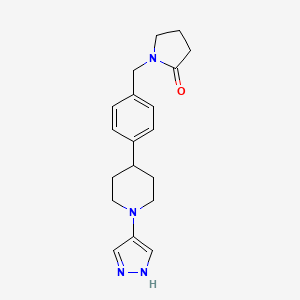

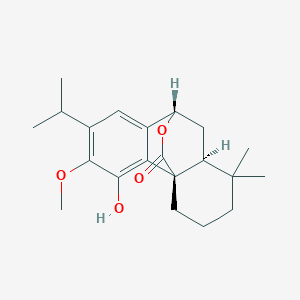
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
